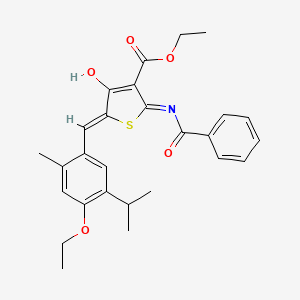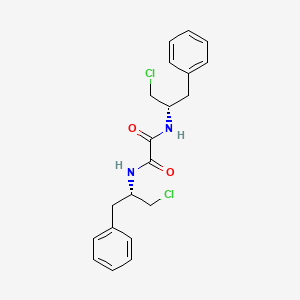![molecular formula C13H13F3N2O2 B13380254 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone]](/img/structure/B13380254.png)
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone] is an organic compound with the molecular formula C13H13F3N2O2. This compound is known for its unique chemical structure, which includes trifluoromethyl and hydrazone functional groups.
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone] typically involves the reaction of 1,1,1-trifluoro-2,3,4-pentanetrione with 2,3-dimethylphenylhydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
Análisis De Reacciones Químicas
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone] has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: The compound’s hydrazone group makes it useful in studying enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone] involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydrazone group can form stable complexes with metal ions and other biomolecules. These interactions can modulate various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone] include:
1,1,1-Trifluoro-2,4-pentanedione:
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,4-dimethylphenyl)hydrazone]: Similar structure with a different substitution pattern on the phenyl ring.
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,5-dichlorophenyl)hydrazone]: Contains dichloro substitution on the phenyl ring, which can alter its chemical properties.
Propiedades
Fórmula molecular |
C13H13F3N2O2 |
|---|---|
Peso molecular |
286.25 g/mol |
Nombre IUPAC |
(Z)-3-[(2,3-dimethylphenyl)diazenyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C13H13F3N2O2/c1-7-5-4-6-10(8(7)2)17-18-11(9(3)19)12(20)13(14,15)16/h4-6,20H,1-3H3/b12-11-,18-17? |
Clave InChI |
RZFKAFVZBSIIPD-DLDAZZGJSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)N=N/C(=C(/C(F)(F)F)\O)/C(=O)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)N=NC(=C(C(F)(F)F)O)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B13380172.png)
methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13380175.png)

![(5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13380183.png)
![Ethyl 2-{[([1,1'-biphenyl]-2-ylimino)(phenyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13380186.png)
![3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B13380191.png)

![4-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13380229.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B13380233.png)

![2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid](/img/structure/B13380246.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13380255.png)
![(5E)-2-(4-fluoroanilino)-5-[[1-[4-[(2-fluorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13380262.png)
![2-({4-methyl-5-[2-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(methyloxy)phenyl]acetamide](/img/structure/B13380264.png)
